molecular formula C12H24 B8224161 (Z)-5-Dodecene

(Z)-5-Dodecene

Cat. No.: B8224161
M. Wt: 168.32 g/mol
InChI Key: ZOKYTRIEIDWYSG-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-Dodecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, following the Cahn-Ingold-Prelog priority rules. This compound is a member of the dodecene family, which consists of twelve carbon atoms in a linear chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-5-Dodecene can be synthesized through various methods, including:

    Hydroboration-Oxidation: This method involves the addition of borane (BH3) to a terminal alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via anti-Markovnikov addition, resulting in the formation of this compound.

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemistry of the product can be controlled by the choice of reagents and reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using specific catalysts to control the chain length and double bond position. The process is optimized to yield high purity this compound with minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form the corresponding alkane, dodecane, using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: this compound can participate in electrophilic addition reactions, where the double bond reacts with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form substituted products.

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, hydrogen halides.

Major Products Formed:

    Epoxides and Diols: From oxidation reactions.

    Dodecane: From reduction reactions.

    Haloalkanes: From substitution reactions.

Scientific Research Applications

(Z)-5-Dodecene has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as a model compound for studying alkene reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of lubricants, surfactants, and polymer additives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-5-Dodecene in chemical reactions involves the interaction of the carbon-carbon double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    (E)-5-Dodecene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, resulting in different physical and chemical properties.

    1-Dodecene: An isomer with the double bond at the terminal position, exhibiting different reactivity and applications.

    2-Dodecene: An isomer with the double bond at the second carbon, showing distinct stereochemistry and reactivity.

Uniqueness of (Z)-5-Dodecene: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The “Z” configuration can lead to different reaction pathways and products compared to its “E” isomer and other positional isomers.

Properties

IUPAC Name

(Z)-dodec-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKYTRIEIDWYSG-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880930
Record name (Z)-5-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7206-28-2
Record name (Z)-5-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-dodec-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 20.4 g (0.1 mole) of 1,2,6-trimethyltricyclo[5,3,2,02,7 ]dodeca-5-ene and 17 g of sodium carbonate was added to 100 ml of dichloromethane, and the materils were mixed and stirred while keeping the temperature at 0° to 5°C. Then, 20.8 g (0.11 mole) of an acetic acid solution containing 40% peracetic acid was added dropwise thereto over a period of 2 hours at that temperature. The materials were stirred at that temperature for 2 hours, and further stirred at room temperature for 3 additional hours. Subsequently, 200 ml of water was added thereto, and the resulting solution was extracted twice with dichloromethane. The extract was washed with an aqueous saturated sodium chloride solution until the solution became neutral, and then dried with anhydrous sodium sulfate. Dichloromethane was then recovered by distillation, and the residue was distilled in vacuum, whereby 21 g of the fraction of Compound (II) (85°-90°C/0.03 mmHg) was obtained.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-5-Dodecene
Reactant of Route 2
Reactant of Route 2
(Z)-5-Dodecene
Reactant of Route 3
(Z)-5-Dodecene
Reactant of Route 4
(Z)-5-Dodecene
Reactant of Route 5
(Z)-5-Dodecene
Reactant of Route 6
(Z)-5-Dodecene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.